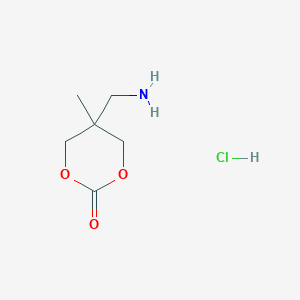

5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride

説明

特性

IUPAC Name |

5-(aminomethyl)-5-methyl-1,3-dioxan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-6(2-7)3-9-5(8)10-4-6;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZIKRKCSHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)OC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound. The structural formula can be represented as:

This compound features a dioxane ring, which contributes to its stability and biological activity.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several dioxane derivatives for their in vitro cytotoxic potency against 12 human cancer cell lines. Some derivatives showed significant tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

Antibacterial Activity

In addition to anticancer properties, certain derivatives have demonstrated antibacterial activity. Compounds structurally related to this compound were tested against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in treating bacterial infections.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis or DNA replication in target cells. The presence of the amino group may enhance interaction with biological targets, promoting increased potency.

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized a series of dioxane derivatives and assessed their effects on cancer cell viability. Among these, one derivative exhibited a significant reduction in cell viability across multiple cancer types, highlighting the potential for developing new anticancer agents based on the dioxane framework .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of related compounds against Staphylococcus aureus. The results indicated that certain modifications within the dioxane structure enhanced antibacterial efficacy, establishing a foundation for further development of antibacterial therapies .

Table 1: Biological Activity of Related Compounds

科学的研究の応用

5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride is a compound of growing interest in various scientific fields, particularly in medicinal chemistry and polymer science. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its potential uses.

Chemical Properties and Structure

This compound is characterized by its unique dioxane structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula and weight are essential for understanding its behavior in different applications.

Pharmaceutical Development

This compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance biological activity or reduce side effects. Research indicates that derivatives of this compound may serve as effective treatments for various conditions, including inflammation and infections.

Case Study: Anti-inflammatory Properties

A study demonstrated that analogs of 5-(aminomethyl)-5-methyl-1,3-dioxan-2-one exhibited significant anti-inflammatory effects in animal models of arthritis. The compounds were shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be harnessed for therapeutic purposes .

Drug Delivery Systems

The compound is also being explored for its role in drug delivery systems. Its ability to form biodegradable polymers through ring-opening polymerization (ROP) makes it suitable for controlled release formulations. This application is particularly relevant in targeting cancer therapies where localized drug delivery can minimize systemic side effects.

Table: Comparison of Polymer Properties

| Polymer Type | Degradation Rate | Drug Release Profile |

|---|---|---|

| Conventional Polymers | Slow | Burst release |

| ROP-derived Polymers | Moderate | Sustained release |

Biodegradable Polymers

This compound can be utilized to create functional biodegradable polymers. These materials are increasingly important in medical applications such as sutures and scaffolds for tissue engineering.

Insights from Research

Research indicates that polymers derived from this compound can be tailored to possess specific mechanical properties and degradation rates suitable for various biomedical applications. For instance, studies have shown that modifying the polymer composition can enhance biocompatibility while maintaining strength .

Functionalization and Modification

The versatility of the compound allows for various chemical modifications that can introduce functional groups necessary for specific interactions with biological systems. This property is essential in developing targeted therapies and enhancing the efficacy of existing drugs.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Functional Group and Reactivity Comparison

- Aminomethyl vs. Bromomethyl (1,3-dioxan-2-one derivatives): The bromomethyl group in 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one () facilitates nucleophilic substitution, whereas the aminomethyl group in the target compound enables hydrogen bonding and participation in Schiff base formation. This makes the latter more suitable for biological targeting .

- Dioxanone vs. Oxazolidinone Core: The 1,3-dioxan-2-one ring (six-membered) has lower ring strain compared to the 1,3-oxazolidin-2-one (five-membered) in . Oxazolidinones exhibit higher conformational rigidity, often exploited in antibiotics like linezolid, whereas dioxanones may offer better metabolic stability .

- Hydrochloride Salt Stability:

Compounds like 5-APDI hydrochloride () and isoindol-1-one derivatives () require storage at -20°C for long-term stability, suggesting similar handling precautions for the target compound .

Research Findings and Data Gaps

- Physicochemical Data: Molecular weight, logP, and solubility data for the target compound are absent in the evidence but can be extrapolated from analogs (e.g., ~200–250 g/mol range).

- Safety Profile: Hydrochloride salts generally exhibit low oral toxicity but may require controlled handling due to hygroscopicity (see for analogous compounds) .

準備方法

Synthesis via Oxime Formation and Catalytic Hydrogenation

A key method involves the conversion of 2,2-dimethyl-1,3-dioxan-5-one to its oxime derivative, followed by catalytic hydrogenation to yield the amino compound.

Step 1: Oxime Formation

- React 2,2-dimethyl-1,3-dioxan-5-one with hydroxylamine hydrochloride in pyridine.

- Conditions: Temperature maintained at 15°C during addition, then stirred at 25°C for 4 hours.

- Result: Formation of 2,2-dimethyl-1,3-dioxan-5-one oxime.

Step 2: Catalytic Hydrogenation

- The oxime is dissolved in methanol with rhodium supported on alumina (5% Rh/Al2O3) as catalyst.

- Hydrogen atmosphere applied at 7 bars pressure.

- Reaction temperature: 60°C.

- Duration: 5 hours with stirring.

- Post-reaction: Catalyst removal by filtration, solvent evaporation, and product isolation by distillation at 75°C under reduced pressure (12 mm Hg).

- Outcome: High purity 5-amino-1,3-dioxane derivative obtained.

| Parameter | Details |

|---|---|

| Starting material | 2,2-Dimethyl-1,3-dioxan-5-one |

| Oxime reagent | Hydroxylamine hydrochloride |

| Solvent (oxime step) | Pyridine |

| Catalyst | Rhodium on alumina (5%) |

| Solvent (hydrogenation) | Methanol |

| Temperature (hydrogenation) | 60°C |

| Pressure | 7 bars (7 × 10^5 Pa) |

| Reaction time | 4 h (oxime formation), 5 h (hydrogenation) |

| Product isolation | Distillation at 75°C, 12 mm Hg |

This method is advantageous due to its relatively mild conditions and high selectivity for the amino product.

Preparation of Intermediate Alcohol and Subsequent Functionalization

Another approach involves preparing (2,2-dimethyl-1,3-dioxan-5-yl)methanol as a key intermediate, which can be further transformed into the aminomethyl derivative.

Synthesis of (2,2-dimethyl-1,3-dioxan-5-yl)methanol

- Condensation of 2,2-dimethoxypropane with 2-methylpropane-1,3-diol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Stirring overnight at room temperature.

- Yield: Approximately 99%.

-

- Reaction of the alcohol with tosyl chloride in dichloromethane (DCM) using triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as base.

- Temperature: 0°C to room temperature.

- Reaction time: 15 minutes to 3 hours.

- Yields range from 68.8% to 97%, depending on conditions and reagents.

-

- The tosylate intermediate can be converted to the aminomethyl compound via nucleophilic substitution with ammonia or amines.

- This step is typically conducted in polar aprotic solvents under controlled temperature.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alcohol synthesis | 2,2-Dimethoxypropane + 2-methylpropane-1,3-diol + PTSA, THF, rt, O/N | 99 | High purity colorless liquid |

| Tosylation | Tosyl chloride + triethylamine/DABCO, DCM, 0-20°C, 0.25-3 h | 68.8-97 | Efficient conversion to tosylate |

| Amination (nucleophilic substitution) | Ammonia or amine, polar aprotic solvent, controlled temp | Variable | Final step to aminomethyl derivative |

This multi-step approach offers flexibility in functional group transformations and can be optimized for scale-up.

Alternative Process Using Sodium Acetate and Acidic Workup

A patented improved process involves the reaction of chloromethyl derivatives with sodium acetate in the presence of catalytic potassium iodide in dimethylformamide (DMF), followed by acidic hydrolysis to yield hydroxymethyl derivatives, which can be further converted to the aminomethyl compound.

Step (a): Nucleophilic substitution

- React 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate and catalytic potassium iodide in DMF.

- Conditions: Stirred at 25-35°C for 18-20 hours.

- Product: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate intermediate.

Step (b): Acidic hydrolysis

- Acidic solution prepared by dissolving hydrochloric acid or other inorganic acids in alcoholic solvents (methanol, ethanol, isopropanol, etc.).

- Hydrolysis converts the acetate intermediate to the corresponding hydroxymethyl compound.

- The acidic hydrolysis can be performed without isolating the intermediate.

-

- Use of inexpensive, readily available reagents.

- Mild reaction temperatures reduce energy consumption.

- High yields (89-91%) and good purity (>85% by HPLC).

- Industrially viable and cost-effective.

| Parameter | Details |

|---|---|

| Starting material | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one |

| Nucleophile | Sodium acetate |

| Catalyst | Potassium iodide (catalytic amount) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 25-35°C |

| Reaction time | 18-20 hours |

| Acid for hydrolysis | HCl, HBr, HNO3, H2SO4 in alcoholic solvent |

| Yield | 89-91% |

| Purity (HPLC) | ≥85% |

This process exemplifies an efficient and scalable synthetic route suitable for industrial production.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxime formation + hydrogenation | Oxime formation, catalytic hydrogenation | Hydroxylamine hydrochloride, Rh/Al2O3 | Pyridine, Methanol | 15-25°C (oxime), 60°C, 7 bar (H2) | High | Mild, selective, distillation isolation |

| Alcohol intermediate + tosylation + amination | Alcohol synthesis, tosylation, nucleophilic substitution | PTSA, Tosyl chloride, Triethylamine/DABCO | THF, DCM | 0-25°C, O/N stirring | 68.8-99 | Multi-step, flexible, high purity |

| Sodium acetate substitution + acid hydrolysis | Nucleophilic substitution, hydrolysis | Sodium acetate, KI, HCl or other acids | DMF, Alcoholic solvents | 25-35°C, 18-20 h | 89-91 | Industrially viable, cost-effective |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-(Aminomethyl)-5-methyl-1,3-dioxan-2-one hydrochloride?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of a precursor (e.g., a β-ketoamide derivative) with 1,3-propanediol. Use Brønsted or Lewis acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) under reflux conditions. Monitor reaction progress via TLC or HPLC, and purify the product using recrystallization from ethanol/water mixtures .

- Key Considerations : Optimize catalyst concentration and reaction time to minimize byproducts (e.g., dimerization).

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Methods :

- NMR : Use - and -NMR to confirm the presence of the aminomethyl group (δ ~3.0–3.5 ppm) and the dioxanone ring (δ ~4.5–5.5 ppm).

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% recommended for biological assays).

- Elemental Analysis : Validate molecular composition (e.g., C, H, N, Cl) .

Q. What are the stability and storage conditions for this compound?

- Stability : Stable under dry, inert atmospheres (N₂/Ar) at −20°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent hydrolysis or decomposition .

- Storage : Use airtight containers with desiccants (e.g., silica gel) and label with batch-specific data (synthesis date, purity).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

- Troubleshooting :

- Low Yields : Trace water in solvents or reagents may hydrolyze intermediates. Use anhydrous conditions and molecular sieves.

- Byproduct Formation : Optimize stoichiometry of the aminomethyl precursor and diol. Consider kinetic vs. thermodynamic control using temperature gradients .

- Case Study : In analogous dioxanone syntheses, yields improved from 45% to 72% by switching from H₂SO₄ to p-toluenesulfonic acid as the catalyst .

Q. What mechanisms underlie the compound’s reactivity in nucleophilic or electrophilic reactions?

- Mechanistic Insights :

- The dioxanone ring undergoes ring-opening under acidic conditions via protonation of the carbonyl oxygen, generating a carbocation intermediate.

- The aminomethyl group acts as a weak nucleophile, participating in Schiff base formation with aldehydes .

Q. How to interpret discrepancies in biological activity data across studies?

- Data Analysis :

- Purity Variability : Compare HPLC profiles between studies; impurities >2% may skew results.

- Solvent Effects : Activity in DMSO vs. aqueous buffers can alter membrane permeability.

Q. What strategies mitigate risks when scaling up synthesis for preclinical trials?

- Process Chemistry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。